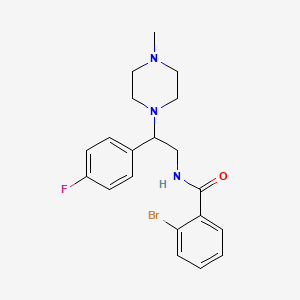amine CAS No. 1156529-58-6](/img/structure/B2920381.png)
[2-(2,2-Dimethylmorpholin-4-yl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,2-Dimethylmorpholin-4-yl)ethylamine” is a chemical compound with the CAS Number: 1284373-72-3 . It has a molecular weight of 172.27 and its IUPAC name is 2-((2R,6S)-2,6-dimethylmorpholino)-N-methylethan-1-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2O/c1-8-6-11(5-4-10-3)7-9(2)12-8/h8-10H,4-7H2,1-3H3/t8-,9+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Analytical Applications
- The determination of aliphatic amines, including morpholine and its derivatives, in waste water and surface water employs derivatization methods using 2,4-dinitrofluorobenzene or benzenesulfonyl chloride, followed by gas chromatography-mass spectrometry (GC-MS) analysis. These techniques are pivotal in environmental monitoring and assessment of industrial waste waters (Sacher, Lenz, & Brauch, 1997).
Polymer Chemistry
- Research on diblock copolymers incorporating dimethylaminoethyl methacrylate (DMA) and other tertiary amine methacrylate comonomers, including N-morpholinoethyl methacrylate (MEMA), highlights the synthesis of novel cationic diblock copolymers. These copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, offering insights into their potential for drug delivery systems and nanotechnology applications (Bütün, Armes, & Billingham, 2001).
Materials Science
- The development of poly(oxazoline)s with telechelic antimicrobial functions, incorporating terminal quarternary ammonium groups synthesized through N,N-dimethylalkyl(butyl to hexadecyl)amines, demonstrates the potential of these polymers in creating surfaces resistant to microbial growth. This research contributes to the field of biomedical materials and coatings (Waschinski & Tiller, 2005).
Organic Synthesis
- Studies on the use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides show that it acts efficiently to provide the corresponding aryl amides. This work facilitates the synthesis of complex organic molecules, highlighting the versatility of morpholine and its derivatives in organic synthesis (Wan, Alterman, Larhed, & Hallberg, 2002).
Environmental and Analytical Chemistry
- Liquid chromatographic methods for determining morpholine and its thermal breakdown products in the steam-water cycles of nuclear power plants have been developed. These methods, which involve derivatization with dabsyl chloride followed by high-performance liquid chromatography, are crucial for the monitoring and maintenance of nuclear power plant operations (Lamarre, Gilbert, & Gendron, 1989).
For more in-depth information on these topics and access to the full papers, please follow the provided links to the respective studies. These references underscore the broad applicability of "2-(2,2-Dimethylmorpholin-4-yl)ethylamine" and related compounds across various domains of scientific research, excluding their use in pharmacology as per the specified requirements.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that morpholine derivatives have a wide variety of pharmacological activities
Mode of Action
Morpholine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes
Pharmacokinetics
It is known that the presence of a mannich side chain in morpholine derivatives can increase the solubility and hence the bioavailability of the drug molecule
Result of Action
Morpholine derivatives are known to have a wide range of pharmacological activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,2-Dimethylmorpholin-4-yl)ethylamine. Factors such as pH and temperature can affect the rate of degradation and transformation of the compound
properties
IUPAC Name |
2-(2,2-dimethylmorpholin-4-yl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2)8-11(5-4-10-3)6-7-12-9/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCAGTXONVOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCNC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,2-Dimethylmorpholin-4-yl)ethyl](methyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2920300.png)
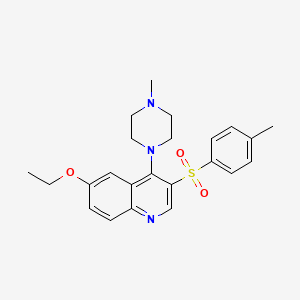
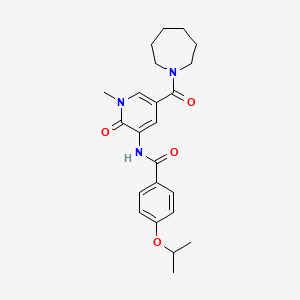

![2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2920305.png)
![2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B2920306.png)
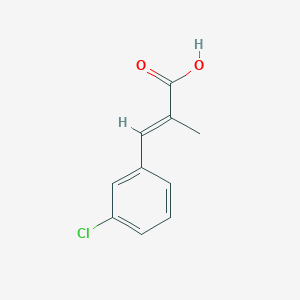
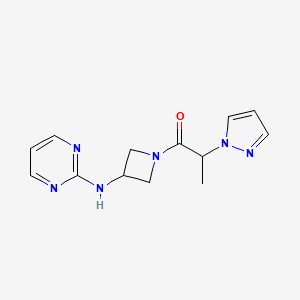

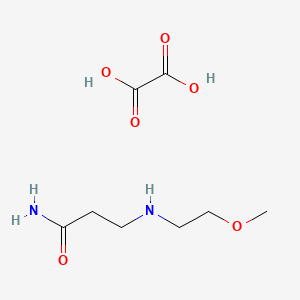
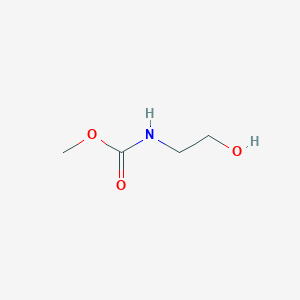
![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)
